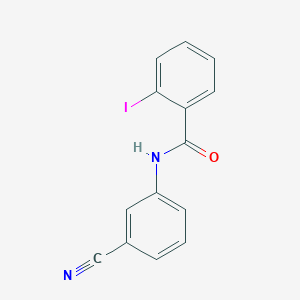

N-(3-cyanophenyl)-2-iodobenzamide

Beschreibung

N-(3-Cyanophenyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodobenzoyl group attached to a 3-cyanophenylamine moiety. Its molecular formula is C₁₄H₁₀IN₂O, with a molecular weight of 356.15 g/mol. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. The iodine atom at the 2-position of the benzoyl group enhances reactivity in cross-coupling reactions, while the cyano group at the meta position of the phenyl ring influences electronic properties and biological interactions .

Eigenschaften

Molekularformel |

C14H9IN2O |

|---|---|

Molekulargewicht |

348.14 g/mol |

IUPAC-Name |

N-(3-cyanophenyl)-2-iodobenzamide |

InChI |

InChI=1S/C14H9IN2O/c15-13-7-2-1-6-12(13)14(18)17-11-5-3-4-10(8-11)9-16/h1-8H,(H,17,18) |

InChI-Schlüssel |

XPVOANIQPHEJEH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)I |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)I |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Iodo vs. Bromo Substitution

Replacing iodine with bromine in the benzamide scaffold (e.g., 2-bromo-benzamide) results in comparable yields but requires extended reaction times. For instance, in Cu(I)-catalyzed domino reactions, 2-iodobenzamide derivatives achieve similar yields (~75–80%) as brominated analogs but with shorter reaction durations (12–18 hours vs. 24+ hours) .

Positional Isomerism (Meta vs. Para Substitution)

- 3-Cyanophenyl vs. 4-Cyanophenyl: In HIV-1 RNase H/IN inhibition studies, replacing the 4-cyanophenyl group with 3-cyanophenyl reduces dual inhibitory activity. For example, compound 80 (3-cyanophenyl) shows reduced IC₅₀ values (RNase H: 1.77 µM; IN: 1.18 µM) compared to para-substituted analogs, which exhibit higher selectivity for RNase H .

- 2-Iodo vs. 4-Iodo Benzamides: N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) demonstrates high tumor uptake in melanoma imaging (60 min post-injection: 6.5% ID/g in murine B16 melanoma), whereas 2-iodo analogs like BZA2 show similar diagnostic sensitivity (81%) but differ in biodistribution due to iodine positioning .

Antiviral Activity

- Meta-Substituted Analogs: Compounds with 3-cyanophenyl groups exhibit balanced inhibition of HIV-1 RNase H and integrase (IC₅₀ ratio ~1.5), whereas para-substituted derivatives are more selective for RNase H .

Melanoma Imaging

- BZA Derivatives: 4-Iodo-benzamides like BZA show tumor/nontumor ratios of 37:1 (tumor/blood) and 147:1 (tumor/brain) in preclinical models, outperforming 2-iodo analogs in specificity .

Physicochemical Properties

Key Research Findings

Substituent Position Dictates Activity: Meta-substituted 3-cyanophenyl groups reduce dual HIV-1 enzyme inhibition compared to para-substituted analogs, highlighting the importance of electronic effects .

Iodine Enhances Reactivity : 2-Iodobenzamides enable faster synthesis of heterocycles than brominated counterparts, making them preferred substrates in Cu-catalyzed reactions .

Imaging Agent Potential: 4-Iodo-benzamides like BZA are superior in melanoma detection due to higher tumor-to-background ratios, though 2-iodo derivatives remain under investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.